3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
Pyrazole and triazole rings are well-known components of various biologically active compounds . Nitrogen-containing heteroaromatics, such as triazole and pyrazole, are known to impart biological activity . Examples of marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (an antifungal drug), forasartan (used for the treatment of hypertension), sitagliptin (an antidiabetic drug), and letrozole (a non-steroidal aromatase inhibitor for the treatment of breast cancer) .
Synthesis Analysis
A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . The synthesis of these types of compounds often involves reactions with various aromatic and heterocyclic aldehydes .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H, 13C NMR, and infrared spectroscopies, as well as elementary analysis . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on their structure and the conditions under which they are studied. For example, it was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Physical and Chemical Properties Analysis
These compounds often exhibit great thermal stability . For example, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole and its supramolecular assembly energetic materials exhibit thermal stability with decomposition temperatures ranging from 280 to 358 °C .
Scientific Research Applications
Synthesis and Reactivity
A study by Gazizov et al. (2020) delves into the nitration of azolo[1,5-a]pyrimidin-7-amines and the subsequent synthesis of a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines. This research highlights the compound's relevance in creating novel heterocyclic frameworks, demonstrating its potential in synthetic organic chemistry and drug discovery (Gazizov et al., 2020).
Barsy et al. (2000) report on the facile synthesis of new pyrazolo- and triazolo[5,1-c][1,2,4]triazepine derivatives through intermolecular Wittig ring-closure reaction, showcasing the versatility of related compounds in constructing complex molecular structures with potential biological activities (Barsy et al., 2000).
Antimicrobial Properties
Zheng et al. (2021) synthesized novel annulated azaheterocycles, including benzo[1,2,4]triazoloazepine derivatives, demonstrating antimicrobial activity against Gram-positive bacteria. This study signifies the compound's utility in developing new antimicrobials with a specific mechanism of action, potentially through inhibition of DNA gyrase (Zheng et al., 2021).
Heterocyclic Chemistry and Potential Applications
The research by Hassan (2013) on the synthesis of new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, highlights the potential of such compounds in developing new treatments with antibacterial and antifungal properties (Hassan, 2013).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Many compounds with a pyrazole ring are known to interact with enzymes, receptors, or other proteins to exert their effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives can affect a wide range of pathways depending on their specific structures and targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-9(17-8-10(7-13-17)18(19)20)12-15-14-11-5-3-2-4-6-16(11)12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQOGBESYJNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124629 | |
Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-21-7 | |
Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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